Diacylglycerol kinase inhibitor II

描述

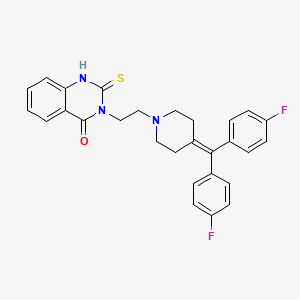

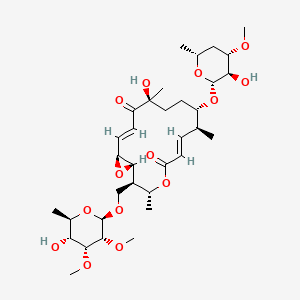

Diacylglycerol Kinase Inhibitor II, also known under CAS 120166-69-0, controls the biological activity of Diacylglycerol Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It has an empirical formula of C28H25F2N3OS and a molecular weight of 489.58 .

Molecular Structure Analysis

The molecular structure of Diacylglycerol kinase inhibitor II is represented by the empirical formula C28H25F2N3OS . It contains elements such as Carbon ©, Hydrogen (H), Fluorine (F), Nitrogen (N), Oxygen (O), and Sulfur (S).

Chemical Reactions Analysis

Diacylglycerol kinase inhibitor II has been used in various studies to determine tumor-induced inhibition with genetically modified cytotoxic T cells expressing chimeric antigen receptors (CAR) . It has also been used to induce pAkt and PKR-like extracellular signal-regulated kinase (pErk) signals in T-cell acute lymphoblastic leukemia (T-ALL) cells .

Physical And Chemical Properties Analysis

Diacylglycerol kinase inhibitor II is a solid substance . It is soluble in DMSO at a concentration of 12.5 mg/mL . The storage temperature is between 10-30°C .

科学研究应用

Diacylglycerol Kinase Inhibitor II: Scientific Research Applications

Cancer Treatment Enhancement: Diacylglycerol kinase (DGK) inhibitors like Diacylglycerol Kinase Inhibitor II have been shown to enhance cancer cell proliferation and promote T-cell anergy. A specific DGKα-selective inhibitor induced cell death in cancer-derived cells and enhanced T-cell interleukin-2 production, suggesting potential applications in cancer treatment protocols .

Phosphorylation & Dephosphorylation Studies: This inhibitor controls the biological activity of Diacylglycerol Kinase, which is crucial for phosphorylation and dephosphorylation processes. It is primarily used in research applications related to these biochemical pathways .

Tumor Growth Antagonism: Inhibition of DGKα activity has been shown to antagonize tumor growth in xenografts of primary and metastatic brain tumors and syngeneic mouse tumor grafts, indicating its potential use in developing anti-tumor therapies .

Retinopathy Treatment Research: The inhibitor has been studied for its effects on retinal neovascularization (NV) and its potential mechanisms in an oxygen-induced retinopathy (OIR) model, suggesting a role in researching treatments for retinal diseases .

Refractory Cancer Cells Study: DGKα is highly expressed in several refractory cancer cells, including melanoma, hepatocellular carcinoma, and glioblastoma cells. Research into DGKα inhibition could provide insights into treatment strategies for these difficult-to-treat cancers .

Immunotherapy Resistance Research: Studies have indicated that DGKα inhibition can cooperate with PD-1-targeted therapies in cancer treatment, potentially overcoming acquired resistance commonly associated with the upregulation of additional inhibitory molecules .

作用机制

Target of Action

Diacylglycerol kinase inhibitor II primarily targets Diacylglycerol Kinases (DGKs) . DGKs are a family of enzymes that convert diacylglycerol (DAG) to phosphatidic acid (PA), playing a crucial role in regulating the balance between these two lipid messengers . DGKs are involved in various physiological processes, and their aberrant activation contributes to the development of metabolic diseases .

Mode of Action

Diacylglycerol kinase inhibitor II inhibits DGKs by binding to their catalytic domain . This inhibition prevents the conversion of DAG to PA, thereby increasing the availability of DAG and enhancing DAG-mediated signaling . The inhibitor is particularly potent in isolated platelet membranes and intact platelets .

Biochemical Pathways

The inhibition of DGKs affects several biochemical pathways. DGKs regulate many enzymes, including protein kinase C (PKC), phosphatidylinositol 4-phosphate 5-kinase, and mTOR . By inhibiting DGKs, the inhibitor enhances the activation of these enzymes, leading to changes in various cellular processes such as glucose and lipid metabolism .

Pharmacokinetics

It’s known that the inhibitor has a potent effect on dgks in isolated platelet membranes and intact platelets , suggesting that it can effectively reach its target sites in the body.

Result of Action

The inhibition of DGKs by Diacylglycerol kinase inhibitor II leads to several molecular and cellular effects. It enhances the activation of PKC and PKD isoforms, which play a crucial role in the regulation of metabolic homeostasis . This can potentially disrupt metabolic homeostasis and contribute to the development of metabolic diseases . Moreover, the inhibitor can induce cell death in cancer-derived cells and simultaneously enhance T-cell interleukin-2 production .

Action Environment

The action of Diacylglycerol kinase inhibitor II can be influenced by various environmental factors. For instance, in the context of cancer, the inhibitor has been shown to cooperate with PD-1-targeted therapies to restore the T cell activation program . This suggests that the inhibitor’s action, efficacy, and stability can be affected by the presence of other therapeutic agents and the overall physiological state of the body.

未来方向

Research indicates that Diacylglycerol kinase α inhibition could provide an important mechanism to revert exhausted T lymphocyte phenotypes and thus favor proper anti-tumor T cell responses . The cooperative effect observed after PD-1/PD-L1 and DGK α blockade offers a promising strategy to improve the efficacy of immunotherapy in the treatment of cancer .

属性

IUPAC Name |

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h1-12H,13-18H2,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNBZFRECRPCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152707 | |

| Record name | Diacylglycerol Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diacylglycerol kinase inhibitor II | |

CAS RN |

120166-69-0 | |

| Record name | R 59949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120166690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacylglycerol Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacylglycerol Kinase Inhibitor II | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

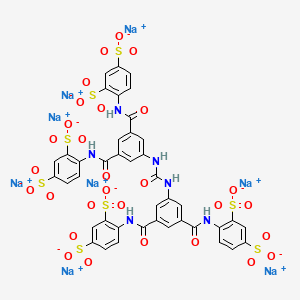

![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B1678651.png)

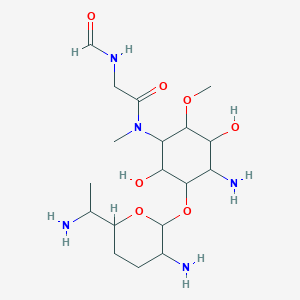

![1-(5-Bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B1678658.png)

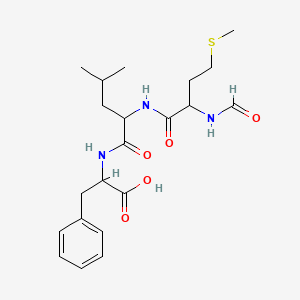

![N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine](/img/structure/B1678659.png)